molecular formula C9H9NO4 B017748 4-Ethyl-3-nitrobenzoic acid CAS No. 103440-95-5

4-Ethyl-3-nitrobenzoic acid

Cat. No. B017748
Key on ui cas rn: 103440-95-5
M. Wt: 195.17 g/mol
InChI Key: DUTYVLOGZGRKMA-UHFFFAOYSA-N
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Patent
US06268387B1

Procedure details

4-Ethylbenzoic acid (12.0 g, 79.9 mmol) was added portionwise to fuming nitric acid (62 mL) with stirring at room temperature. Following the addition, the mixture was poured into water (500 mL), stirred, and extracted with ethyl acetate (300 mL). Saturated brine (150 mL) was added and the mixture shaken then separated. The organic solution was washed with brine then dried over magnesium sulfate. Filtration, removal of the solvent by rotovap under reduced pressure, and trituration of the residue in hexane afforded the product (13.3 g); pure after recrystallization from hexane/ethyl acetate.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)[CH3:2].[N+:12]([O-])([OH:14])=[O:13]>O>[N+:12]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:3]=1[CH2:1][CH3:2])[C:7]([OH:9])=[O:8])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
62 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 mL)
ADDITION
Type
ADDITION
Details
Saturated brine (150 mL) was added
STIRRING
Type
STIRRING
Details
the mixture shaken
CUSTOM
Type
CUSTOM
Details
then separated
WASH
Type
WASH
Details
The organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration, removal of the solvent by rotovap under reduced pressure, and trituration of the residue in hexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1CC
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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